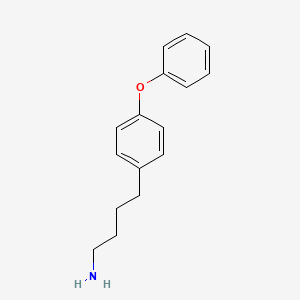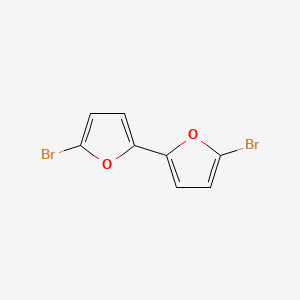
2,2'-Bifuran, 5,5'-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dibromo-2,2’-bifuran: is an organic compound with the molecular formula C8H4Br2O2 It is a derivative of bifuran, where two bromine atoms are substituted at the 5 and 5’ positions of the bifuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-2,2’-bifuran typically involves the bromination of 2,2’-bifuran. One common method is the use of N-Bromosuccinimide (NBS) in benzene as a solvent. The reaction is carried out for approximately 1.5 hours, yielding the desired dibromo compound .
Industrial Production Methods: While specific industrial production methods for 5,5’-Dibromo-2,2’-bifuran are not extensively documented, the scalability of the bromination reaction using NBS suggests that it can be adapted for larger-scale production. The reaction conditions are relatively mild, making it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Dibromo-2,2’-bifuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille couplings, with conditions varying depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted bifurans or more complex polyaromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Dibromo-2,2’-bifuran is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules, including polymers and materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of bifuran compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Dibromo-2,2’-bifuran is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 5,5’-Dibromo-2,2’-bifuran in chemical reactions primarily involves the reactivity of the bromine atoms. These atoms can participate in various substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bifuran: The parent compound without bromine substitution.
5,5’-Dibromo-2,2’-bithiophene: A similar compound where the furan rings are replaced with thiophene rings.
3,3’,5,5’-Tetrabromo-2,2’-bifuran: A more heavily brominated derivative of bifuran.
Uniqueness: 5,5’-Dibromo-2,2’-bifuran is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of OLEDs and other electronic materials .
Eigenschaften
Molekularformel |
C8H4Br2O2 |
|---|---|
Molekulargewicht |
291.92 g/mol |
IUPAC-Name |
2-bromo-5-(5-bromofuran-2-yl)furan |
InChI |
InChI=1S/C8H4Br2O2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H |
InChI-Schlüssel |
RIEQDPAWBPKJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


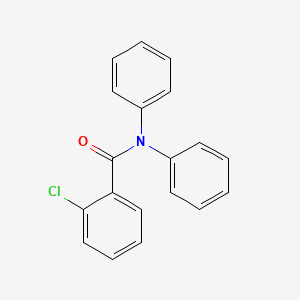
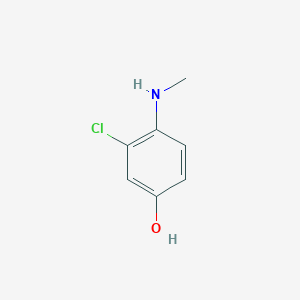
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
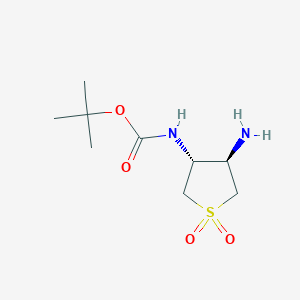
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
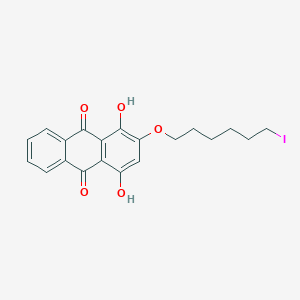
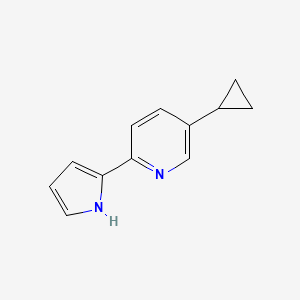
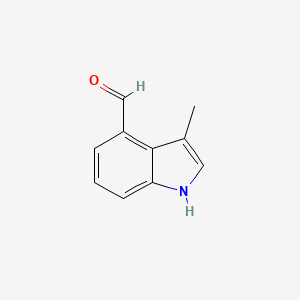
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)


